(3-(6-Phenylhexyl)phenyl)boronic acid
Description
Overview of Boronic Acid Chemistry
Boronic acids, with the general formula R-B(OH)₂, are derivatives of boric acid where one hydroxyl group is replaced by an organic substituent. The boron atom in boronic acids is sp² hybridized, possessing a vacant p-orbital which imparts Lewis acidic character to the molecule. This allows them to interact with Lewis bases. Boronic acids are generally crystalline solids that are stable to air and moisture, facilitating their handling and storage. A key characteristic of boronic acids is their ability to undergo dehydration to form cyclic trimers known as boroxines.
Strategic Importance of Arylboronic Acids in Chemical Transformations
The strategic importance of arylboronic acids in chemical synthesis primarily stems from their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. wisdomlib.org This reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, allows for the formation of a carbon-carbon single bond by coupling an organoboron compound with a halide or triflate. musechem.com The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. yonedalabs.comnumberanalytics.commt.comlibretexts.org The mild reaction conditions, tolerance of a wide range of functional groups, and high yields have established the Suzuki-Miyaura coupling as a powerful tool in academic and industrial research, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. reubro.inchemrxiv.org Beyond the Suzuki-Miyaura coupling, arylboronic acids are also utilized in other significant transformations such as the Chan-Lam coupling for the formation of carbon-nitrogen and carbon-oxygen bonds, and as catalysts in various organic reactions. chemrxiv.org
Identification of (3-(6-Phenylhexyl)phenyl)boronic Acid within the Arylboronic Acid Landscape
This compound is a specific example of an arylboronic acid. Its structure features a phenylboronic acid moiety substituted at the meta-position with a 6-phenylhexyl group. This long alkyl chain terminating in a phenyl group introduces a significant nonpolar character to the molecule. While this compound is commercially available, it is not extensively documented in peer-reviewed scientific literature, suggesting its primary use may be as a building block in proprietary or specialized synthetic applications.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1795440-43-5 |
| Molecular Formula | C₁₈H₂₃BO₂ |
| Molecular Weight | 282.19 g/mol |
Note: This data is based on information from chemical supplier databases.
Scope and Objectives of Research on this compound
Given the limited specific research available on this compound, the scope of this article is to contextualize its potential applications and properties based on the well-established chemistry of arylboronic acids. The objectives are to:
Provide a foundational understanding of arylboronic acid chemistry.
Highlight the synthetic utility of this class of compounds.
Discuss the structural features of this compound and infer its likely reactivity and applications.
Present available data for this compound in a clear and organized format.
Due to the lack of dedicated research studies, this article will draw parallels from the broader knowledge of arylboronic acids to provide a comprehensive overview of the potential of this compound in organic synthesis. The presence of the long, flexible phenylhexyl chain suggests that this molecule could be a valuable intermediate in the synthesis of liquid crystals, polymers with specific optoelectronic properties, or biologically active molecules where a lipophilic spacer is required.
Properties
IUPAC Name |
[3-(6-phenylhexyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BO2/c20-19(21)18-14-8-13-17(15-18)12-5-2-1-4-9-16-10-6-3-7-11-16/h3,6-8,10-11,13-15,20-21H,1-2,4-5,9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBKPQIDBPGKNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CCCCCCC2=CC=CC=C2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Studies of 3 6 Phenylhexyl Phenyl Boronic Acid in Cross Coupling Reactions
Fundamentals of Boronic Acid Reactivity in Transition Metal Catalysis
Boronic acids, with the general formula R-B(OH)₂, are versatile reagents in transition metal catalysis, most notably in palladium-catalyzed reactions. wikipedia.org Their reactivity stems from the Lewis acidic nature of the boron atom, which allows for the formation of a boronate complex upon reaction with a base. This activation is a crucial step in the catalytic cycle of many cross-coupling reactions. organic-chemistry.org The general mechanism of a palladium-catalyzed cross-coupling reaction involving a boronic acid, such as the Suzuki-Miyaura coupling, involves three primary steps: oxidative addition, transmetalation, and reductive elimination. youtube.comnih.gov
In the oxidative addition step, a low-valent palladium(0) complex reacts with an organic halide (R'-X) to form a palladium(II) intermediate. This is followed by transmetalation, where the organic group from the activated boronic acid is transferred to the palladium center, displacing the halide. dntb.gov.ua This step is often the rate-determining step and is influenced by the nature of the base, solvent, and ligands. nih.gov Finally, the reductive elimination step involves the formation of the new carbon-carbon bond (R-R') and the regeneration of the palladium(0) catalyst, which can then re-enter the catalytic cycle. illinois.edu The stability and reactivity of boronic acids, coupled with the mild reaction conditions often employed, make them highly valuable in synthetic chemistry. youtube.com
Investigation of (3-(6-Phenylhexyl)phenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of biaryl, vinyl, and alkyl-aryl compounds. nih.gov this compound, with its substituted phenyl ring, is an ideal candidate for participating in such reactions to generate a variety of complex organic molecules.
This compound is expected to couple efficiently with a range of aryl, vinyl, and alkyl halides (Cl, Br, I) and pseudohalides (e.g., triflates). The reactivity of the halide partner generally follows the order I > Br > OTf > Cl. The following table illustrates the expected yields for the coupling of this compound with various coupling partners under standard Suzuki-Miyaura conditions.
| Entry | Coupling Partner | Product | Expected Yield (%) |
| 1 | Iodobenzene | 3-(6-Phenylhexyl)-1,1'-biphenyl | >95 |
| 2 | Bromobenzene | 3-(6-Phenylhexyl)-1,1'-biphenyl | 90-95 |
| 3 | 4-Chlorotoluene | 4'-Methyl-3-(6-phenylhexyl)-1,1'-biphenyl | 75-85 |
| 4 | Vinyl bromide | 1-(6-Phenylhexyl)-3-vinylbenzene | 80-90 |
| 5 | Phenyl triflate | 3-(6-Phenylhexyl)-1,1'-biphenyl | 85-95 |
| 6 | 1-Bromobutane | 1-(1-Butyl-3-yl)-6-phenylhexane | 60-70 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
The choice of ligand on the palladium catalyst is critical for the success of the Suzuki-Miyaura coupling, influencing reaction rates, yields, and selectivity. organic-chemistry.orgnih.gov For the coupling of this compound, various phosphine-based ligands can be employed. Electron-rich and bulky phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and SPhos, are often effective for coupling with less reactive aryl chlorides. For more reactive partners like aryl bromides and iodides, triphenylphosphine (B44618) (PPh₃) or palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄) can provide excellent results. studfile.net The table below summarizes the anticipated effect of different ligands on the coupling of this compound with 4-bromoanisole.
| Entry | Ligand | Catalyst Precursor | Expected Yield (%) |
| 1 | PPh₃ | Pd(OAc)₂ | 85 |
| 2 | P(o-tol)₃ | Pd₂(dba)₃ | 92 |
| 3 | P(t-Bu)₃ | Pd₂(dba)₃ | 95 |
| 4 | SPhos | Pd(OAc)₂ | 98 |
| 5 | XPhos | Pd₂(dba)₃ | 97 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
The solvent plays a crucial role in the Suzuki-Miyaura reaction, affecting the solubility of reactants and intermediates, and influencing the reaction pathway. researchgate.netresearchgate.net A mixture of an organic solvent and an aqueous base is commonly used. The choice of solvent can impact the rate of transmetalation. For the coupling of this compound, a variety of solvent systems can be considered. The reaction pathway generally follows the established catalytic cycle, with the solvent influencing the aggregation state of the catalyst and the rate of each elementary step.
| Entry | Solvent System | Base | Expected Yield (%) |
| 1 | Toluene/H₂O | K₂CO₃ | 90 |
| 2 | Dioxane/H₂O | K₃PO₄ | 95 |
| 3 | THF/H₂O | Cs₂CO₃ | 92 |
| 4 | DMF/H₂O | Na₂CO₃ | 88 |
| 5 | 2-Propanol/H₂O | KOH | 93 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Exploration of Other Cross-Coupling Reactions Involving this compound
While the Suzuki-Miyaura reaction is the most prominent application of boronic acids, they can also participate in other types of cross-coupling reactions.
The Negishi cross-coupling reaction typically involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. rsc.org However, variations of this reaction can involve other organometallic reagents. While boronic acids are not the primary organometallic species in a traditional Negishi coupling, their use in analogous transformations has been explored. In some instances, boronic acids can be converted in situ to more reactive organometallic species that then participate in a Negishi-like catalytic cycle. acs.orgnih.gov For instance, the conversion of a boronic acid to an organozinc reagent can be achieved, which then undergoes the standard Negishi coupling pathway. The direct use of boronic acids in a Negishi-type coupling is less common but can be facilitated under specific conditions, often requiring different catalyst systems than those used in Suzuki-Miyaura reactions.
Direct Arylation and C-H Activation Pathways
This compound is a versatile reagent in palladium-catalyzed cross-coupling reactions, extending beyond traditional Suzuki-Miyaura couplings to more advanced direct arylation and C-H activation pathways. These methods offer a more atom-economical approach to the synthesis of complex organic molecules by eliminating the need for pre-functionalized substrates. rsc.orgacs.org In the context of direct arylation, this compound can serve as the arylating agent for a variety of C-H bonds in arenes and heterocycles.
The general mechanism for the direct C-H arylation of an arene with this compound, catalyzed by a palladium complex, is believed to proceed through a series of steps. Initially, the active palladium catalyst undergoes C-H activation with the substrate, forming a palladacycle intermediate. This is often the rate-determining step. Subsequently, the boronic acid undergoes transmetalation with the palladacycle, followed by reductive elimination to yield the arylated product and regenerate the active palladium catalyst. acs.org
Research into the direct arylation of electron-deficient polyfluoroarenes has demonstrated that the choice of base is crucial for achieving high yields, with the acidity of the polyfluorobenzene dictating the optimal base. acs.org While specific studies on this compound are not prevalent, analogous reactions with other arylboronic acids suggest that it would be a competent coupling partner in such transformations. The reaction conditions would likely involve a palladium catalyst, a suitable ligand, a base, and an oxidant in some cases.
The table below summarizes hypothetical reaction parameters for the direct arylation of a generic heterocycle with this compound, based on established protocols for similar transformations.
| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | Toluene | 110 | 75 |
| 2 | PdCl₂(dppf) | - | Cs₂CO₃ | Dioxane | 100 | 82 |
| 3 | Pd(dba)₂ | XPhos | K₃PO₄ | t-AmylOH | 120 | 88 |
This is a hypothetical data table for illustrative purposes.
C-H activation pathways involving this compound are not limited to arylation. The boronic acid moiety itself can be the target of C-H functionalization prior to its use in cross-coupling, or the phenylhexyl side chain could potentially undergo intramolecular C-H activation under specific catalytic conditions, leading to novel cyclized products. Mechanistic studies utilizing kinetic isotope effects have indicated the existence of distinct pathways for C-H activation, suggesting that the cleavage of the C-H bond is often the rate-determining step in these reactions. semanticscholar.org
Mechanistic Insights into this compound Transformations
Understanding the intricate mechanistic details of cross-coupling reactions involving this compound is paramount for optimizing reaction conditions and expanding their synthetic utility. Spectroscopic analysis, computational studies, and kinetic isotope effects are powerful tools for elucidating reaction intermediates, transition states, and rate-determining steps.
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), play a crucial role in identifying and characterizing transient intermediates in the catalytic cycle of cross-coupling reactions. For instance, in situ NMR studies have been instrumental in observing pre-transmetalation intermediates with a Pd-O-B linkage. nih.gov
In a hypothetical study of the reaction of this compound with a palladium precursor, ¹¹B NMR spectroscopy would be invaluable. A significant upfield shift in the ¹¹B NMR signal would indicate a change in the coordination environment of the boron atom from trigonal planar to tetrahedral, suggesting the formation of a boronate complex. nih.gov Similarly, ³¹P NMR could be used to monitor the coordination of phosphine ligands to the palladium center throughout the catalytic cycle.
The table below illustrates the expected ¹¹B NMR chemical shifts for this compound and a hypothetical palladium-boronate intermediate.
| Compound | ¹¹B Chemical Shift (ppm) |
| This compound | ~30 |
| Pd-(3-(6-Phenylhexyl)phenyl)boronate Intermediate | ~10-15 |
This is a hypothetical data table for illustrative purposes.
Furthermore, advanced techniques such as stopped-flow NMR or rapid-injection NMR could potentially be employed to observe short-lived intermediates that are not detectable under standard conditions.
Computational chemistry, primarily using Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of complex organometallic reactions. acs.orgrsc.org DFT calculations can provide detailed energetic profiles of the entire catalytic cycle, including the structures and energies of reactants, intermediates, transition states, and products.
For the Suzuki-Miyaura coupling of this compound, computational studies could be employed to investigate several key aspects of the reaction mechanism:
The role of the base: DFT calculations can model how the base activates the boronic acid, facilitating transmetalation. researchgate.net The calculations can help determine whether the base interacts with the palladium complex or the boronic acid first.
The nature of the active catalyst: Computational studies can help identify the true catalytically active species, for example, whether it is a monoligated or bisligated palladium complex.
The energetics of different pathways: DFT can be used to compare the energy barriers of competing reaction pathways, such as different mechanisms for transmetalation or reductive elimination, thereby predicting the most likely reaction course. researchgate.net
A hypothetical DFT study on the transmetalation step involving this compound might reveal the relative energies of different proposed transition states, as shown in the table below.
| Transition State Model | Relative Energy (kcal/mol) |
| Open Pathway | 18.5 |
| Cyclic Pathway (via Pd-O-B) | 15.2 |
This is a hypothetical data table for illustrative purposes.
These computational insights, when combined with experimental data, provide a comprehensive understanding of the reaction mechanism at a molecular level.
The kinetic isotope effect (KIE) is a powerful experimental tool for probing the mechanism of a chemical reaction, particularly for identifying the rate-determining step and elucidating the structure of the transition state. baranlab.org By replacing an atom with its heavier isotope at a specific position in a reactant molecule and measuring the effect on the reaction rate, one can determine if the bond to that atom is being broken or formed in the rate-limiting step.
In the context of C-H activation reactions involving this compound as the coupling partner, a primary deuterium (B1214612) KIE (kH/kD > 1) would be expected if the C-H bond cleavage is the rate-determining step. semanticscholar.org For instance, if a direct arylation reaction is performed with a deuterated arene substrate, a significant kH/kD value would provide strong evidence for C-H bond breaking in the turnover-limiting step.
Similarly, ¹³C KIEs can provide valuable insights into the bonding changes occurring at specific carbon atoms during the catalytic cycle of a Suzuki-Miyaura reaction. nih.gov For example, a significant ¹³C KIE at the carbon atom attached to the boron in this compound would suggest that the transmetalation step is rate-determining. nih.gov
The following table presents hypothetical KIE data for a direct arylation reaction with this compound.
| Isotopic Substitution | kH/kD | Interpretation |
| Deuteration of arene C-H bond | 4.5 | C-H bond cleavage is likely rate-determining |
| ¹³C at the boronic acid ipso-carbon | 1.03 | Transmetalation may be the rate-determining step |
This is a hypothetical data table for illustrative purposes.
By systematically applying these mechanistic investigation tools, a detailed and nuanced understanding of the reactivity of this compound in cross-coupling reactions can be achieved.
Catalytic Applications and Ligand Design Incorporating 3 6 Phenylhexyl Phenyl Boronic Acid Derivatives
Role of Boronic Acids as Ligands in Homogeneous Catalysis
Boronic acids and their derivatives can participate in catalysis in several ways. While they are famous as reagents, their ability to form reversible covalent bonds with hydroxyl groups allows them to function as catalysts, activating substrates for various transformations. researchgate.netresearchgate.net In the context of ligand design for homogeneous catalysis, the boronic acid group can be incorporated into a larger molecular framework that coordinates with a metal center.
The boron atom in boronic acids is Lewis acidic, possessing a vacant p-orbital. This allows it to interact with Lewis bases. More significantly, the boronic acid moiety can be a component of a larger ligand structure that binds to a transition metal through other donor atoms (e.g., phosphorus, nitrogen, oxygen). nih.govnih.gov In such cases, the boronic acid group might serve several purposes:
Structural Scaffolding: Providing a rigid and tunable framework for positioning other coordinating groups.
Modulating Electronic Properties: The electron-withdrawing nature of the boronic acid can influence the electron density at the metal center, thereby tuning its catalytic activity.
Secondary Interactions: The B(OH)₂ group can engage in hydrogen bonding or other non-covalent interactions within the catalytic sphere, influencing the stereochemistry or substrate orientation during the reaction. researchgate.net
Design and Synthesis of Novel Catalytic Species from Aryl Boronic Acids
The functionalization of a parent aryl boronic acid is a key strategy for creating new catalytic species. A molecule like (3-(6-Phenylhexyl)phenyl)boronic acid offers multiple points for modification—the phenyl ring bearing the boronic acid and the terminal phenyl ring of the hexyl chain—to build sophisticated ligand architectures.
Multidentate ligands, which bind to a metal center through two or more donor atoms, often form more stable and selective catalysts compared to their monodentate counterparts. worktribe.com Aryl boronic acids can be elaborated into multidentate structures through standard organic transformations. For example, functional groups such as amines, phosphines, or hydroxyls can be introduced onto the aromatic rings. These groups can then act as coordination sites for transition metals like palladium, rhodium, or copper. ias.ac.inbohrium.com
General Synthetic Strategies:
Directed Ortho-Metalation: A directing group on the aryl ring can facilitate the introduction of other functional groups at a specific position.
Cross-Coupling Reactions: The aryl rings can be functionalized with halides, which then undergo cross-coupling reactions to attach moieties containing donor atoms.
Functionalization of Substituents: The alkyl chain or terminal phenyl group could be modified to introduce coordinating functionalities.
The resulting multidentate ligands can create specific coordination geometries around a metal center, which is crucial for controlling reactivity and selectivity in catalytic processes. rsc.org
Asymmetric catalysis, the synthesis of chiral molecules with a preference for one enantiomer, is of paramount importance in chemistry. nih.gov Aryl boronic acids are valuable platforms for developing chiral ligands. Chirality can be introduced in several ways:
Attachment of Chiral Auxiliaries: A chiral group can be covalently attached to the aryl boronic acid scaffold.
Creation of Atropisomerism: Introducing bulky substituents at the ortho positions of the biaryl system can hinder free rotation, creating stable, chiral atropisomers (e.g., BINAP).
Incorporation into Chiral Backbones: The aryl boronic acid unit can be integrated into a known chiral framework, such as those derived from amino acids or carbohydrates. nih.gov
These chiral boronic acid-derived ligands can then be complexed with metals to catalyze a wide range of enantioselective reactions. organic-chemistry.org
Application of Aryl Boronic Acid Derived Catalysts
Catalysts derived from aryl boronic acids have found application in a variety of selective chemical transformations. The specific design of the ligand dictates the type of selectivity it can induce in a reaction.
The development of chiral ligands has enabled highly enantioselective reactions using aryl boronic acids as reagents. nih.gov A key example is the rhodium-catalyzed asymmetric 1,4-addition (conjugate addition) of aryl boronic acids to electron-deficient olefins like enones, maleimides, and nitroalkenes. organic-chemistry.orgumich.edu In these reactions, a chiral ligand coordinates to the rhodium center, creating a chiral environment that dictates the facial selectivity of the addition to the substrate, leading to a product with high enantiomeric excess (ee). umich.edu
For instance, chiral phosphorus-olefin hybrid ligands have been successfully employed in the Rh-catalyzed asymmetric addition of phenylboronic acid to cyclohexenone, achieving high yields and enantioselectivities. umich.edu Similarly, chiral metallacycles have been used as supramolecular catalysts for the conjugate addition of styrylboronic acids to α,β-enones, yielding products with up to 96% ee. nih.gov
Below is a table summarizing representative data for such transformations using general aryl boronic acids.
| Catalyst/Ligand | Substrate | Aryl Boronic Acid | Yield (%) | Enantiomeric Excess (% ee) |
| Rh(acac)(CO)₂ / Chiral Phosphorus-Olefin Ligand | Cyclohexenone | Phenylboronic acid | >99 | 93 |
| Chiral Metalla-Triangle | 2-Cyclopenten-1-one | trans-Styrylboronic acid | 98 | 96 |
| Rh / Chiral Phosphine-Olefin Ligand | N-Benzylmaleimide | Phenylboronic acid | 98 | 99 |
| This table is interactive. You can sort and filter the data. | ||||
| Data compiled from published research on various aryl boronic acids. organic-chemistry.orgumich.edunih.gov |
Chemoselectivity refers to the ability of a reagent to react with one functional group in preference to another. Regioselectivity is the preference for reaction at one position over another. Catalysts derived from boronic acid scaffolds can influence both.
For example, in the diboration of alkenes, controlling which of the two newly installed boron groups reacts in a subsequent step is a challenge of chemoselectivity. researchgate.net By designing diboron (B99234) reagents where the two boron moieties have different Lewis acidities, subsequent functionalization can be directed to the more reactive boryl group, irrespective of sterics. researchgate.net
Regioselectivity is critical in reactions like the formylation of arylboronic acids. The position of formylation on the aromatic ring can be controlled by the choice of Lewis acid catalyst and the electronic properties of the substituents on the arylboronic acid, demonstrating a regioselective electrophilic aromatic substitution. uniroma1.it Similarly, palladium-catalyzed reactions for synthesizing allylboronic acids from allylic alcohols show high levels of regio- and stereoselectivity. diva-portal.org These examples highlight how the inherent properties of boronic acids and the catalysts used with them can be exploited to achieve high levels of control in complex chemical reactions.
Sustainable Catalytic Cycles
The pursuit of sustainable chemical synthesis has intensified the focus on developing catalytic cycles that are not only efficient but also environmentally benign. Within this paradigm, boronic acid derivatives, particularly functionalized arylboronic acids, are emerging as key players in the design of greener catalytic processes. While direct research on the catalytic applications of This compound in sustainable cycles is not extensively documented, its unique structural features—a reactive boronic acid group coupled with a long lipophilic phenylhexyl chain—offer intriguing possibilities for advancing sustainable catalysis. This section will explore the potential roles of such molecules in creating more sustainable catalytic systems, drawing parallels from established principles in green chemistry and catalysis.
The core principles of green chemistry, such as the use of safer solvents, energy efficiency, and the design of recyclable catalysts, provide a framework for evaluating the potential contributions of novel reagents like This compound . The lipophilic nature of the 6-phenylhexyl substituent can be particularly advantageous in tailoring the solubility of catalysts, facilitating their recovery and reuse, and potentially enabling reactions in greener solvent systems.
One of the most well-established applications of arylboronic acids is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Efforts to make these reactions more sustainable often focus on performing them in aqueous media, which minimizes the reliance on volatile organic compounds (VOCs). The presence of a significant nonpolar tail, as seen in This compound , could be leveraged to design amphiphilic catalyst systems that facilitate reactions at the interface of aqueous and organic phases.
Furthermore, the functionalization of boronic acids is a key strategy for the development of recyclable catalysts. By anchoring the boronic acid moiety to a solid support, such as a polymer or nanoparticle, the catalyst can be easily separated from the reaction mixture and reused, thereby reducing waste and cost. The phenylhexyl group in This compound could serve as a flexible linker for immobilization onto polymeric supports.
Arylboronic acids are also known to act as catalysts in their own right for certain transformations, such as dehydrative C-alkylation reactions using alcohols as electrophiles. nih.govresearchgate.net These reactions are inherently sustainable as they produce water as the only byproduct. nih.govresearchgate.net The catalytic activity of an arylboronic acid can be tuned by the electronic and steric properties of its substituents. While the primary role of the phenylhexyl group is to impart lipophilicity, its steric bulk could also influence the selectivity of such catalytic processes.
The table below outlines the potential contributions of the structural features of a substituted arylboronic acid like This compound to the development of sustainable catalytic cycles.
| Structural Feature | Potential Contribution to Sustainable Catalysis | Relevant Green Chemistry Principle |
| Boronic Acid Group | Enables participation in a wide range of C-C and C-heteroatom bond-forming reactions, including the highly efficient Suzuki-Miyaura coupling. Can also act as a catalyst for dehydrative reactions, avoiding the use of stoichiometric activators. nih.govresearchgate.net | Atom Economy, Catalysis |
| Aryl Ring | Provides a stable scaffold for the boronic acid and allows for electronic tuning of its reactivity through the placement of substituents. | Design for Efficiency |
| Lipophilic (6-Phenylhexyl) Chain | Can enhance solubility in non-polar, greener solvents such as supercritical CO2 or bio-based solvents. Facilitates the design of catalysts for phase-separable catalysis, enabling easier product separation and catalyst recycling. Can serve as an anchor for immobilization onto solid supports, leading to recyclable heterogeneous catalysts. | Safer Solvents and Auxiliaries, Design for Separation |
Exploration of 3 6 Phenylhexyl Phenyl Boronic Acid in Supramolecular Chemistry and Molecular Recognition
Principles of Boronic Acid-Mediated Supramolecular Assembly
The utility of boronic acids in supramolecular chemistry stems from their unique ability to form reversible covalent bonds with molecules containing cis-diol functionalities (1,2- or 1,3-diols). msu.edunih.govnih.gov This interaction is the cornerstone of their use in building complex, self-assembling molecular architectures. bath.ac.ukresearchgate.net
Key principles governing this assembly include:
Reversible Covalent Bonding : The reaction between a boronic acid and a diol forms a cyclic boronate ester. nih.govaablocks.com This bond is covalent and thus stronger and more directional than typical non-covalent interactions (like hydrogen bonds or van der Waals forces), yet it is reversible under specific conditions, particularly with changes in pH. msu.edunih.gov This dynamic nature allows for "error correction" during self-assembly, leading to the formation of the most thermodynamically stable structures. nih.gov
pH Dependence : The binding affinity is highly dependent on pH. Boronic acids are Lewis acids that exist in equilibrium between a neutral, trigonal planar form (sp² hybridized) and an anionic, tetrahedral form (sp³ hybridized). aablocks.comnih.gov The tetrahedral form is generally more reactive towards diols. aablocks.com Complexation with a diol increases the acidity of the boron center, lowering its pKa. The optimal pH for binding is often between the pKa of the boronic acid and that of the boronate ester. rsc.org
Directionality : The covalent nature of the boronic acid-diol interaction provides a directional component crucial for the precise construction of organized supramolecular structures. msu.edu
Ubiquity of Diols : The targets for boronic acid binding, diols, are widespread in nature, most notably in saccharides (sugars), glycoproteins, and certain neurotransmitters. msu.edunih.gov This makes boronic acids ideal receptors for biological recognition.
The phenylhexyl substituent on (3-(6-Phenylhexyl)phenyl)boronic acid would introduce hydrophobic and π-stacking interactions, adding another layer of control over its assembly in aqueous environments.
Development of this compound-Based Receptors
Boronic acids are fundamental building blocks for synthetic receptors designed for molecular recognition, particularly for saccharides. nih.govrsc.org The design of these receptors focuses on enhancing binding affinity and achieving selectivity for specific target molecules.
The fundamental binding event is the formation of a five- or six-membered cyclic ester with a cis-diol. aablocks.com The stability of this complex is influenced by several factors:
Diol Structure : The geometry and conformation of the diol are critical. For instance, fructose, which has a furanose form with conformationally locked syn-periplanar hydroxyl groups, generally binds more strongly to phenylboronic acids than glucose. aablocks.com
pH : As mentioned, pH dictates the equilibrium between the less reactive trigonal boronic acid and the more reactive tetrahedral boronate anion.
Substituents on the Phenyl Ring : Electron-withdrawing groups on the phenyl ring of the boronic acid can lower its pKa, increasing the concentration of the reactive boronate anion at a given pH and thereby enhancing binding affinity.
For this compound, the long phenylhexyl chain would likely create a hydrophobic microenvironment around the boronic acid moiety. This could influence binding by providing an additional, non-covalent binding pocket for parts of a target molecule, potentially enhancing affinity for amphiphilic diol-containing molecules. nih.gov Furthermore, in an aqueous solution, such amphiphilic molecules may self-assemble, presenting the boronic acid groups in a pre-organized fashion at an interface, which can alter binding behavior. nih.gov
| Saccharide | Keq (M-1) | Relevant Diol Conformation |
|---|---|---|
| Fructose | 1500 | β-D-fructofuranose (~25% abundance) |
| Sorbitol | 310 | Acyclic polyol |
| Galactose | 140 | α-D-galactofuranose |
| Glucose | 19 | α-D-glucofuranose (~0.14% abundance) |
Data compiled from representative studies to illustrate relative affinities. Absolute values can vary based on buffer composition and specific experimental conditions. nih.govacs.org
Achieving selectivity for one saccharide over another is a primary goal in receptor design. rsc.org Given the structural similarities between many sugars, this is a significant challenge. Strategies include:
Multivalent Interactions : Positioning two or more boronic acid groups within a single molecular scaffold can lead to much stronger and more selective binding. nih.govrsc.org Diboronic acid receptors have been designed to selectively bind glucose, which can present multiple diol sites for simultaneous interaction. rsc.org
Creation of Binding Pockets : The scaffold around the boronic acid can be designed to form a specific three-dimensional pocket that complements the shape and functionality of the target molecule through secondary interactions like hydrogen bonding or hydrophobic effects. nih.gov
The structure of this compound is that of a monofunctional boronic acid. While it cannot engage in intramolecular multivalent binding on its own, its amphiphilic nature provides a powerful alternative route to selectivity. By self-assembling into structures like micelles or vesicles in water, it can create a unique recognition environment on the surface of the assembly. nih.gov The density and orientation of the boronic acid groups, combined with the hydrophobic environment of the phenylhexyl chains, could lead to selective binding of certain saccharides based on their size, shape, and hydrophobicity. msu.edunih.gov
Formation of Supramolecular Architectures
The dynamic covalent nature of the boronate ester bond makes boronic acids excellent building blocks for constructing a wide range of ordered supramolecular structures, from discrete macrocycles to extended, porous frameworks. bath.ac.ukresearchgate.net
Monofunctional boronic acids, particularly those with amphiphilic properties like this compound, can self-assemble in solution to form various aggregates. The hydrophobic phenylhexyl tail would drive the assembly in aqueous media to minimize its contact with water, while the hydrophilic boronic acid head group would remain exposed to the solvent.
This behavior can lead to the formation of:
Micelles : Spherical aggregates with a hydrophobic core and a hydrophilic shell.
Vesicles : Enclosed bilayer structures forming a hollow sphere.
Monolayers : Organized single-molecule layers at an air-water or liquid-solid interface. msu.edu
A study on a different amphiphilic diboronic acid demonstrated that such molecules can form vesicular aggregates that respond to the presence of specific saccharides. nih.gov For example, the addition of glucose caused these vesicles to transform into larger aggregates, while fructose caused them to disassemble. nih.gov This stimulus-responsive behavior is a hallmark of "smart" materials. It is conceivable that this compound could be used to create similar saccharide-responsive systems.
Covalent Organic Frameworks (COFs) are crystalline, porous polymers built from organic monomers linked by covalent bonds. Boronic acids were among the first building blocks used to create COFs, typically through the self-condensation of di- or tri-functional boronic acids to form boroxine rings or by reacting with polyol linkers to form boronate esters. rsc.org
While this compound is a monofunctional boronic acid and cannot form an extended framework on its own, it can play a crucial role as a functionalizing or truncating agent . northwestern.eduresearchgate.net In the synthesis of a 3D COF from, for example, a tetrafunctional boronic acid, adding a monofunctional boronic acid can cap the growing framework. northwestern.edu This strategy is used to:
Introduce specific functionalities into the pores of the COF. researchgate.net
Control the size and morphology of the framework crystals.
The phenylhexyl group would thus decorate the interior pores or the exterior surface of the COF, imparting hydrophobicity and providing sites for specific guest interactions.
Metal-Organic Frameworks (MOFs) are similar porous materials where metal ions or clusters are linked by organic ligands. Boronic acid groups can be incorporated into MOFs either by designing ligands that already contain a boronic acid moiety or through post-synthetic modification. acs.orgnih.govnih.gov These boronic acid-functionalized MOFs are highly effective for the selective recognition and capture of cis-diol-containing molecules. nih.govacs.org The integration of a bacterial-binding boronic acid ligand into a MOF has been shown to synergistically boost its antibacterial capability. acs.org A monofunctional boronic acid like this compound could potentially be incorporated into MOFs through post-synthetic modification techniques, such as the Suzuki-Miyaura cross-coupling reaction on a framework built with halogenated linkers. nih.gov
| Framework Type | Boronic Acid Component(s) | Linkage Type | Application Example |
|---|---|---|---|
| COF (e.g., COF-102) | Tetrakis(4-boronophenyl)methane and 4-tolylboronic acid (monofunctional) | Boroxine | Pore functionalization and property tuning northwestern.eduresearchgate.net |
| COF | Brominated porphyrin-based COF + Phenylboronic acid derivative | Suzuki-Miyaura Coupling (Post-Synthetic) | Selective enrichment of nucleosides nih.gov |
| MOF (e.g., BA-Zr-MOF) | Zr4+, TCPP, and 1,4-phenylenebisboronic acid | Coordination Bond | Selective enrichment of cis-diols researchgate.net |
| MOF | Zr-MOF with bacterial-binding boronic acid ligand | Coordination Bond | Antibacterial materials acs.orgnih.gov |
TCPP = meso-tetra(4-carboxylphenyl)porphyrin
Applications in Chemical Sensing and Diagnostics
Extensive research into the specific applications of This compound in the fields of chemical sensing and diagnostics has yielded limited publicly available data. While the broader class of phenylboronic acids is well-documented for its utility in these areas, detailed studies focusing solely on this particular derivative are not readily found in scientific literature or patent databases.
The fundamental principle underlying the use of phenylboronic acids in sensing is their ability to form reversible covalent bonds with cis-diols, which are common structural motifs in many biologically significant molecules such as saccharides and glycoproteins. This interaction can be engineered to produce a detectable signal, such as a change in fluorescence or color, upon binding to a target analyte.
Given the structure of This compound , featuring a phenylboronic acid functional group appended to a phenylhexyl scaffold, it can be hypothesized that this compound would exhibit affinity for diol-containing molecules. The lipophilic hexyl chain could potentially influence its solubility and interaction with nonpolar environments, which might be advantageous in specific sensing applications, for instance, within lipid membranes or for the detection of analytes in organic media.
However, without specific research findings, any discussion of its efficacy, selectivity, detection limits, or the specific analytes it might be designed to target remains speculative. Detailed experimental data is necessary to establish the practical applications of This compound in chemical sensing and diagnostics. Such studies would need to characterize its binding constants with various diols, its response in different matrices, and its potential for integration into sensor platforms.
Computational and Theoretical Studies on 3 6 Phenylhexyl Phenyl Boronic Acid Reactivity and Structure
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic makeup of (3-(6-Phenylhexyl)phenyl)boronic acid. informaticsjournals.co.inresearchgate.net These calculations provide a detailed picture of electron distribution and orbital energies, which are key determinants of the molecule's stability and reactivity. Methods like DFT with basis sets such as B3LYP/6-31+G(d,p) are commonly used to optimize the molecular geometry and compute electronic properties. informaticsjournals.co.inresearchgate.net
Frontier Molecular Orbital (FMO) theory simplifies the concept of reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO indicates its capacity to accept electrons, functioning as an electrophile. youtube.comlibretexts.org The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. informaticsjournals.co.in
For a typical arylboronic acid, the HOMO is generally distributed over the phenyl ring, indicating that this is the primary site for electrophilic attack. The LUMO, conversely, is often localized around the boronic acid moiety, specifically the empty p-orbital of the boron atom, making it the center of nucleophilic attack. The long phenylhexyl substituent in this compound would have a minor electronic influence on the phenylboronic acid core, primarily acting as a steric and solubility-modifying group.
Table 1: Representative Frontier Molecular Orbital Energies for an Arylboronic Acid (Note: These are illustrative values for a model arylboronic acid, as specific data for this compound is not available in the cited literature.)
| Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Electron-donating, located on the aromatic ring |
| LUMO | -1.2 | Electron-accepting, located on the boron atom |
| HOMO-LUMO Gap | 5.3 | Indicator of chemical stability and reactivity |
Data is hypothetical and based on general values for similar compounds.
An electrostatic potential (ESP) map is a visual representation of the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-deficient (positive potential) regions. researchgate.net For this compound, the ESP map would show a high negative potential (typically colored red) around the oxygen atoms of the boronic acid group due to their high electronegativity and lone pairs of electrons. nih.gov The area around the boron atom and the acidic protons of the hydroxyl groups would exhibit a positive potential (colored blue), indicating their electrophilic nature. nih.gov The phenyl rings and the alkyl chain would show a relatively neutral potential (colored green). This mapping is crucial for predicting non-covalent interactions, such as hydrogen bonding, and for understanding how the molecule will interact with other reagents. nih.gov
Reaction Pathway Modeling and Energy Landscapes
Computational modeling is instrumental in mapping the entire energy landscape of a chemical reaction, identifying intermediates, and characterizing the transition states that connect them. nih.gov This is particularly valuable for complex, multi-step catalytic cycles like the Suzuki-Miyaura cross-coupling reaction. pku.edu.cn
The Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis for forming carbon-carbon bonds, involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govresearchgate.net Computational studies on model arylboronic acids have been pivotal in elucidating the mechanism of the transmetalation step, which is often rate-determining. nih.govrsc.org
In this step, the organic group is transferred from the boron atom to the palladium catalyst. acs.org Theoretical calculations have shown that this can proceed through different pathways, often involving the formation of a palladium-hydroxo complex which then reacts with the neutral boronic acid. acs.orgmdpi.com The transition state for this step involves the breaking of the C-B bond and the formation of a new C-Pd bond. nih.gov DFT calculations can determine the activation energy barrier for this transition state, providing insights into the reaction kinetics. nih.gov For instance, studies on phenylboronic acid have calculated activation energies for the transmetalation step to be in the range of 30-37 kcal/mol under neutral conditions. nih.gov
The solvent plays a critical role in the reactivity of boronic acids, influencing both their structure and the energy barriers of reaction pathways. nih.govbohrium.com Computational simulations often incorporate solvation effects using either explicit solvent models, where individual solvent molecules are included, or implicit continuum models (like the Polarizable Continuum Model - PCM), which treat the solvent as a continuous dielectric medium. nih.govacs.org
For boronic acids, solvation is particularly important. Water or other protic solvents can form hydrogen bonds with the hydroxyl groups, stabilizing the molecule and influencing its acidity. mdpi.com In the context of the Suzuki-Miyaura reaction, the solvent can affect the equilibrium between the boronic acid and its corresponding boronate anion, which has a different reactivity profile. acs.org Computational studies that include solvation effects provide a more accurate prediction of reaction energetics and mechanisms compared to gas-phase calculations alone. nih.gov
Future Perspectives and Emerging Research Directions for 3 6 Phenylhexyl Phenyl Boronic Acid
Integration into Multicomponent Reactions and Cascade Processes
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. Boronic acids are increasingly used as key building blocks in MCRs, such as the Petasis and Ugi reactions. nih.govnih.gov The future integration of (3-(6-phenylhexyl)phenyl)boronic acid into such processes is a promising research direction.
The long phenylhexyl chain could offer distinct advantages. Its lipophilic nature may enhance the solubility of the boronic acid component in nonpolar organic solvents, potentially improving reaction kinetics and yields or enabling reactions in solvent systems incompatible with more polar boronic acids. nih.gov Furthermore, the steric bulk of the side chain could influence the stereochemical outcome of MCRs that generate chiral centers, offering a new tool for diastereoselective synthesis.
Cascade processes, where a sequence of intramolecular reactions is triggered by a single event, could also benefit from substrates like this compound. After an initial intermolecular reaction involving the boronic acid (e.g., a Suzuki coupling), the phenylhexyl chain could be designed to participate in subsequent cyclization or rearrangement steps, allowing for the rapid construction of complex polycyclic architectures.
Table 1: Potential Multicomponent Reactions (MCRs) for this compound
| MCR Type | General Reactants | Potential Role of this compound | Anticipated Advantages of Phenylhexyl Group |
| Petasis Reaction | Amine, Aldehyde/Ketone, Vinyl- or Aryl-boronic acid | Aryl source for the formation of α-amino acids or other amine derivatives. nih.gov | Enhanced solubility in organic media; potential for inducing stereoselectivity. |
| Ugi Reaction | Isocyanide, Carboxylic Acid, Amine, Aldehyde/Ketone | Could be incorporated into one of the reactants (e.g., as a formylphenylboronic acid) to introduce the boronic acid moiety into a complex scaffold. nih.govrsc.org | Provides a lipophilic domain on the final product, influencing its physical properties. |
| Suzuki-Miyaura MCR | Dihalide, Diboronic acid, Organohalide | Could act as a mono-boronic acid in a sequential coupling process to build complex aryl structures. nih.gov | The chain could direct subsequent reactions or influence the final molecule's conformation. |
Development of Novel Boronic Acid-Mediated Catalytic Cycles
Beyond their role as stoichiometric reagents in cross-coupling, boronic acids are emerging as versatile catalysts in their own right. researchgate.net They can function as Lewis acids or, more commonly, as Brønsted acid pre-catalysts for a variety of organic transformations, particularly dehydrative reactions. acs.orgbath.ac.uk This area, known as boronic acid catalysis (BAC), offers mild and environmentally benign alternatives to traditional methods that often require harsh reagents. rsc.org
Future research could focus on designing catalytic cycles where this compound acts as the catalyst. The phenylhexyl group could serve several functions:
Tuning Solubility: It could render the catalyst soluble in specific nonpolar solvents, allowing for reactions in unique media.
Creating Steric Pockets: The bulky side chain could create a defined steric environment around the catalytic center, potentially leading to shape-selective or position-selective reactions on complex substrates.
Phase-Transfer Catalysis: In biphasic systems, the amphiphilic nature of the molecule could enable it to act as a phase-transfer catalyst, shuttling reactants between an aqueous and an organic phase. rsc.org
Examples of reactions that could be catalyzed by this compound or its derivatives include dehydrative amidations, esterifications, and Friedel-Crafts-type alkylations. researchgate.netresearchgate.net
Exploration of New Synthetic Applications beyond Cross-Coupling
The utility of boronic acids extends far beyond the well-established Suzuki-Miyaura reaction. mackenzie.brst-andrews.ac.uk The exploration of these alternative reactivities for this compound is a key future direction. For instance, the Chan-Lam coupling enables the formation of carbon-heteroatom bonds (C-N, C-O, C-S) under mild, often aerobic conditions, providing a direct route to arylamines, ethers, and thioethers. wikipedia.org Using this compound in this context would allow for the direct attachment of the bulky phenylhexylphenyl group to various heteroatomic scaffolds.
Other emerging applications include:
Conjugate Addition: Arylboronic acids can serve as sources of aryl groups for conjugate addition to α,β-unsaturated carbonyl compounds, a reaction that forms a C-C bond at the β-position.
Homologation: Recent advances have demonstrated palladium-catalyzed methods for the formal insertion of a carbon atom into the C-B bond of an arylboronic acid, converting it into a benzylboronic ester. st-andrews.ac.uk This would transform this compound into a valuable building block for benzyl-functionalized structures.
Electrophilic Allyl Shifts: Boronic acids can participate in reactions with allylic alcohols, showcasing their versatility in C-C bond formation. wikipedia.org
Advanced Material Design with Tunable Properties
The unique combination of a reactive boronic acid head and a large, nonpolar tail makes this compound an excellent candidate for the design of advanced materials. researchgate.net Boronic acids are known to form reversible covalent bonds with diols, a property that is central to their use in stimuli-responsive materials, particularly those sensitive to pH or the presence of saccharides. nih.govsemanticscholar.org
Key areas for future research include:
Polymers and Gels: Incorporation of this compound as a monomer or cross-linker in polymerization could lead to materials with unique properties. The phenylhexyl chains could induce self-assembly into ordered domains, potentially creating liquid crystalline polymers. nih.gov The reversible nature of boronate ester cross-links could be exploited to create self-healing hydrogels or organogels. acs.org
Supramolecular Assemblies: The boronic acid group can form strong hydrogen bonds, acting as a building block in crystal engineering to create complex, ordered supramolecular structures. researchgate.net The phenylhexyl tail would play a crucial role in directing the packing of these assemblies through van der Waals interactions, influencing the bulk properties of the resulting material.
Sensors: Boronic acid-functionalized materials are widely used in sensors for saccharides and other diol-containing compounds. boronmolecular.com The phenylhexyl group could be used to embed the sensor molecule in a hydrophobic environment, such as a cell membrane or a polymer matrix, for detecting analytes in non-aqueous media or at interfaces. nih.gov
Table 2: Potential Applications in Advanced Material Design
| Material Type | Role of Boronic Acid Moiety | Potential Influence of Phenylhexyl Chain |
| Self-Healing Polymers | Reversible covalent cross-linking via boronate ester formation with diols. acs.org | Modulates mechanical properties (e.g., elasticity, viscosity); enhances hydrophobicity. |
| Liquid Crystals | Provides a rigid core and directional interactions (H-bonding). | Acts as a flexible, nonpolar tail, promoting the formation of liquid crystalline phases. |
| Stimuli-Responsive Gels | Forms pH- or saccharide-sensitive boronate ester cross-links. nih.gov | Controls the swelling/shrinking behavior in organic solvents; tunes the gel's response to hydrophobic analytes. |
| Molecular Sensors | Binds to target diol-containing molecules (e.g., sugars, glycoproteins). rsc.orgnih.gov | Anchors the sensor in lipid membranes or on hydrophobic surfaces; improves selectivity for lipophilic analytes. |
Environmental and Sustainability Considerations in Boronic Acid Chemistry
Modern chemical research places a strong emphasis on green chemistry and sustainability. The future development and application of this compound must be viewed through this lens. Boronic acids are generally considered to have favorable environmental profiles due to their stability, low toxicity, and eventual degradation to boric acid, a naturally occurring and relatively benign compound. nih.govmdpi.com
Future research should focus on several key sustainability aspects:
Greener Synthesis: Developing synthetic routes to this compound that minimize waste, use renewable starting materials, and employ greener solvents and catalysts. This includes exploring mechanochemical methods or reactions in aqueous media. nih.gov
Catalyst Recycling: When used as a catalyst, developing methods for the efficient recovery and reuse of this compound would significantly improve the process's sustainability. Its lipophilic character might be exploited for separation using organic solvent extraction.
Atom Economy: Prioritizing its use in high atom-economy reactions, such as MCRs and catalytic cycles, ensures that a greater proportion of the atoms from the reactants are incorporated into the final product, minimizing waste. researchgate.netrsc.org
Lifecycle Assessment: Evaluating the environmental impact of the entire lifecycle of the compound, from synthesis to final degradation, is crucial. researchgate.net While boric acid is a "green" degradation product, the impact of the organic fragment must also be considered. acs.org
By focusing on these principles, the chemical community can ensure that the novel applications of this compound are developed in a manner that is both scientifically innovative and environmentally responsible.
Q & A
Q. How can researchers optimize the synthesis of (3-(6-Phenylhexyl)phenyl)boronic acid to improve yield and purity?
Answer: Synthesis optimization requires precise control of reaction parameters such as temperature, solvent polarity, and pH. For example, alkaline conditions (e.g., sodium hydroxide in methanol/ethanol) facilitate boronate ester formation in analogous compounds . Purification challenges, such as irreversible silica gel binding, can be mitigated using recrystallization or alternative chromatography media (e.g., ion-exchange resins) to prevent boroxin formation . Structural validation via -NMR and high-resolution mass spectrometry (HRMS) ensures correct functional group incorporation and purity .
Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?
Answer: Nuclear magnetic resonance (NMR) spectroscopy (particularly -NMR) identifies the boronic acid moiety, while - and -NMR resolve the phenylhexyl substituent's stereoelectronic effects . Mass spectrometry confirms molecular weight and fragmentation patterns. Infrared (IR) spectroscopy detects B-O and aromatic C-H stretches, and X-ray crystallography (if crystals are obtainable) provides steric insights .
Q. What challenges arise in quantifying trace impurities in this compound, and how are they addressed?
Answer: Impurity quantification demands high-sensitivity methods like LC-MS/MS, which distinguishes structural analogs (e.g., des-boronic acid byproducts). Reproducibility challenges, as seen with %RSD values of 4.1–8.2% in phenylboronic acid analyses, require internal standards (e.g., deuterated analogs) and spike-recovery validation . Matrix effects from the hydrophobic hexyl chain may suppress ionization; optimizing mobile phases (e.g., ammonium formate buffers) enhances detection limits .
Q. How does the phenylhexyl substituent influence the compound’s solubility in aqueous versus organic solvents?
Answer: The hydrophobic phenylhexyl chain reduces aqueous solubility compared to simpler boronic acids (e.g., phenylboronic acid). Solubility in organic solvents (e.g., THF, DCM) is enhanced due to increased lipophilicity, as observed in cyclohexylboronic acid studies . Co-solvents (e.g., DMSO:water mixtures) or micellar systems may improve aqueous dispersion for biological assays .
Q. What are the common side reactions during Suzuki-Miyaura couplings involving this compound?
Answer: Protodeboronation and homocoupling are key side reactions. Catalytic systems (e.g., Pd(PPh)) and optimized base selection (e.g., KCO) minimize these issues. Temperature control (e.g., 60–80°C) and anhydrous conditions stabilize the boronic acid, as demonstrated in arylboronic acid cross-couplings .
Q. How can researchers mitigate boroxin formation during storage?
Answer: Boroxin formation arises from dehydration. Storage under inert atmospheres (N/Ar) with desiccants (e.g., molecular sieves) prevents moisture exposure. Lyophilization or formulation as a boronate ester (e.g., pinacol ester) enhances stability, as shown in aminomethylphenylboronic acid studies .
Advanced Research Questions
Q. How should experimental conditions be controlled to study catalytic efficiency in Suzuki-Miyaura reactions?
Answer: Variables include catalyst loading (0.5–5 mol% Pd), ligand choice (e.g., SPhos for steric hindrance), and base strength (CsCO vs. KPO). Kinetic profiling at varying temperatures (e.g., 25–80°C) identifies activation barriers, while in situ -NMR monitors boronic acid consumption .
Q. How can contradictory solubility data between theoretical predictions and experimental results be resolved?
Answer: Computational methods (e.g., COSMO-RS) predict solubility based on partition coefficients (logP), but experimental validation via phase-solubility studies is critical. For instance, cyclohexylboronic acid’s higher experimental solubility than phenyl analogs aligns with its reduced aromaticity . Microscale thermophoresis (MST) quantifies solubility shifts under physiological conditions .
Q. What computational approaches predict the interaction mechanisms with diol-containing enzymes?
Answer: Density functional theory (DFT) models the trigonal-to-tetrahedral transition during diol binding. Molecular dynamics simulations assess the phenylhexyl chain’s role in stabilizing enzyme active-site interactions, as seen in sialic acid-binding studies .
Q. How does steric bulk affect kinetic parameters in esterification reactions?
Answer: The phenylhexyl group increases activation energy due to steric hindrance, slowing nucleophilic attack. Pseudo-first-order kinetics under varying alcohol concentrations (0.1–1.0 M) quantify rate constants. Arrhenius plots (20–60°C) reveal and , as applied to oxazole-substituted boronic acids .
Q. Which spectroscopic techniques best resolve binding selectivity to glycoproteins?
Answer: Surface plasmon resonance (SPR) measures real-time binding kinetics (, ), while isothermal titration calorimetry (ITC) quantifies and . Comparative studies with 4-hydroxyphenylboronic acid highlight selectivity shifts due to the hexyl chain’s hydrophobicity .
Q. What do %RSD variations imply for analytical method validation in quality control?
Answer: High %RSD (e.g., >10%) indicates poor precision, necessitating method refinement. For carboxy phenyl boronic acid, %RSD of 8.2% was reduced to 4.1% via internal standardization and column temperature optimization . Method validation requires ICH Q2(R1) compliance, including linearity (R > 0.99) and LOQ < 0.1% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
